molecular formula C13H26 B13939248 1,2-Dibutylcyclopentane CAS No. 62199-52-4

1,2-Dibutylcyclopentane

Cat. No.: B13939248
CAS No.: 62199-52-4
M. Wt: 182.35 g/mol
InChI Key: XQUKCZAAJLJJPJ-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cyclopentanes in Organic Chemistry

Substituted cyclopentanes are five-membered ring structures that serve as important scaffolds in numerous biologically active molecules and natural products. researchgate.net Their prevalence in complex molecular architectures has made them attractive targets for synthetic chemists. rsc.org The stereocontrolled synthesis of highly substituted cyclopentanes is a significant area of research, with applications in drug discovery and the development of new therapeutic agents. researchgate.netbenthamdirect.com Despite their importance, cyclopentane (B165970) ring systems have sometimes been considered synthetically challenging, particularly when complex stereochemistry is required. researchgate.netbenthamdirect.com However, modern synthetic methods have provided a range of techniques for constructing these intricate structures. benthamdirect.com

Substituted cyclopentanes can exhibit cis-trans isomerism, a type of stereoisomerism where substituents are located on the same side (cis) or opposite sides (trans) of the ring. libretexts.orglibretexts.org This geometric isomerism significantly influences the molecule's three-dimensional shape and, consequently, its physical and biological properties. For instance, 1,2-dibutylcyclopentane can exist as both cis and trans isomers. libretexts.orglibretexts.org

Overview of Foundational Research on Five-Membered Carbocycles

The study of five-membered carbocycles, like cyclopentane, has been crucial in developing our understanding of ring strain and conformational analysis. Unlike the planar representation often seen in textbooks, cyclopentane and its derivatives are not flat. libretexts.org To alleviate torsional strain that would arise from an eclipsed arrangement of hydrogen atoms in a planar structure, cyclopentane adopts puckered conformations. libretexts.orgdalalinstitute.com The two most recognized conformations are the "envelope" and the "half-chair". dalalinstitute.comscribd.com In the envelope conformation, four carbon atoms are in a plane, while the fifth is out of the plane. The half-chair conformation has three carbons in a plane, with one above and one below. These conformations are in rapid interconversion at room temperature. dalalinstitute.com

Early research by pioneers like Hermann Sachse laid the groundwork for understanding the conformations of cycloalkanes, initially focusing on the more stable chair conformation of cyclohexane (B81311). dalalinstitute.com This foundational knowledge was later extended to other ring systems, including cyclopentane, providing a basis for predicting the stability and reactivity of substituted derivatives. acs.orgacs.org The development of spectroscopic techniques, such as infrared analysis and nuclear magnetic resonance (NMR), has been instrumental in studying the conformations of substituted cyclopentanes. acs.orgacs.org

Specific Research Challenges and Opportunities Pertaining to this compound

The synthesis and characterization of specific substituted cyclopentanes like this compound present unique challenges and opportunities. A key challenge lies in the stereoselective synthesis of its isomers. doubtnut.com Depending on the arrangement of the two butyl groups, this compound can exist as cis and trans stereoisomers. libretexts.org The trans isomer itself is chiral and exists as a pair of enantiomers, while the cis isomer is a meso compound.

Recent research has explored various synthetic routes to substituted cyclopentanes. One approach involves the aldol (B89426) condensation of cyclopentanone (B42830) with an appropriate aldehyde, followed by hydrodeoxygenation. For example, the reaction of cyclopentanone with butanal can lead to the formation of butylcyclopentane (B43849) and 1,3-dibutylcyclopentane. acs.orgnih.gov While this specific method does not directly yield this compound, it highlights a general strategy for creating substituted cyclopentane rings. Another general approach to forming C-C bonds in cycloalkanes involves radical halogenation followed by a Grignard reaction. organicchemistrytutor.com

The physical and chemical properties of this compound are of interest for various applications. Its structural formula and basic properties are documented in chemical databases.

Table 1: Properties of this compound

Property Value
Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS Number 62199-52-4

Source: PubChem CID 522030 nih.gov

Further research into the specific stereoisomers of this compound could reveal unique properties and potential applications. The development of efficient and stereoselective synthetic methods remains a key opportunity for organic chemists.

Interdisciplinary Relevance of Alicyclic Saturated Hydrocarbons in Chemical Science

Alicyclic saturated hydrocarbons, including substituted cyclopentanes, have broad relevance across various scientific disciplines. In materials science, they are components of fuels and lubricants. taylorandfrancis.com For instance, high-density cycloalkanes are synthesized for use as jet-fuel range hydrocarbons. acs.org The low pour point and high solvency of naphthenes (alicyclic hydrocarbons) make them valuable in lubricant formulations. taylorandfrancis.com

In medicinal chemistry, the cyclopentane scaffold is a "privileged" structure, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netbenthamdirect.com This makes substituted cyclopentanes valuable as potential therapeutic agents. nih.gov For example, cyclopentane-containing compounds have been designed as inhibitors of sialyltransferases, enzymes that are overexpressed in some cancers. nih.gov

Furthermore, the study of alicyclic hydrocarbons contributes to our understanding of fundamental chemical principles. The analysis of their molecular structure and interactions using spectroscopic techniques provides valuable data for computational chemistry and molecular modeling. researchgate.net The interdisciplinary nature of this research highlights the importance of alicyclic compounds in advancing both fundamental and applied chemical science. researchgate.netethernet.edu.et

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-52-4

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

1,2-dibutylcyclopentane

InChI

InChI=1S/C13H26/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h12-13H,3-11H2,1-2H3

InChI Key

XQUKCZAAJLJJPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC1CCCC

Origin of Product

United States

Synthetic Methodologies for the Construction of 1,2 Dibutylcyclopentane and Its Derivatives

Retrosynthetic Analysis for 1,2-Dibutylcyclopentane Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned to guide its synthesis.

A primary disconnection can be made across the C1-C2 bond of the cyclopentane (B165970) ring, suggesting a convergent approach where two functionalized butyl chains are coupled to form the five-membered ring. This could involve, for example, the coupling of a 1,5-dihalide with a precursor that can provide the remaining three carbons of the ring.

Alternatively, and more commonly, disconnections are made at bonds that can be formed through reliable cyclization reactions. A disconnection of one of the C-C bonds within the cyclopentane ring points towards an intramolecular cyclization of a linear precursor. For instance, a 1,6-diene could be a suitable precursor for a ring-closing metathesis (RCM) reaction. Another possibility is the disconnection of two C-C bonds, which suggests a [3+2] cycloaddition reaction between a three-carbon and a two-carbon component.

The choice of the retrosynthetic pathway will ultimately depend on the desired stereochemistry (cis or trans) of the final product and the availability of the starting materials.

Cyclization Reactions for Five-Membered Ring Formation

The formation of the five-membered carbocyclic ring is the cornerstone of this compound synthesis. Several powerful cyclization methodologies can be employed for this purpose.

Intramolecular carbocyclization involves the formation of a cyclic compound from a single molecule containing two reactive functional groups. For the synthesis of a 1,2-disubstituted cyclopentane, a suitably substituted linear precursor can be designed to undergo cyclization. For example, a diester or a diketone can undergo an intramolecular Dieckmann condensation or Thorpe-Ziegler reaction, respectively, to form a five-membered ring. Subsequent functional group manipulation would then be required to introduce the butyl groups and reduce the carbonyl functionalities.

Another approach involves the radical cyclization of an unsaturated halide. For instance, a substituted 6-halo-1-ene can be treated with a radical initiator to induce a 5-exo-trig cyclization, forming a cyclopentylmethyl radical which can then be quenched to give the desired product. The starting material for such a reaction leading to this compound would be a derivative of 6-halo-5-decene.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic olefins of various ring sizes. wikipedia.org The reaction utilizes transition metal catalysts, most notably those based on ruthenium, to catalyze the intramolecular exchange of alkylidene groups between two double bonds, leading to the formation of a new double bond within a ring and the liberation of a small volatile alkene, such as ethylene. wikipedia.org

For the synthesis of a precursor to this compound, a suitable 1,6-diene would be required. Specifically, 5,6-dibutyl-1,6-diene could undergo RCM to furnish 1,2-dibutylcyclopentene. Subsequent hydrogenation of the double bond would then yield the saturated this compound. The success of the RCM reaction can be influenced by the substitution pattern of the diene. nih.gov While many RCM reactions are performed on terminal dienes, the use of substituted dienes can also be effective, although it may require more active catalysts. nih.gov

The general mechanism for RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the cyclic alkene and regenerate the metal alkylidene catalyst. organic-chemistry.org

Below is a table with illustrative data for the RCM of 1,6-dienes to form substituted cyclopentenes, which is a key step in a potential synthesis of this compound.

Diene SubstrateCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)Reference
Diethyl diallylmalonateGrubbs' 1st Gen. (5)CH₂Cl₂252Diethyl 3-cyclopentene-1,1-dicarboxylate95 wikipedia.org
1,6-HeptadieneSchrock's Mo catalyst (1)Benzene251Cyclopentene (B43876)>98 nih.gov
5-Allyl-5-tosylamino-1-penteneGrubbs' 2nd Gen. (5)CH₂Cl₂40121-Tosyl-3-cyclopenten-1-yl)methanamine85 wikipedia.org

Note: The data in this table is for representative 1,6-dienes to illustrate the RCM reaction. Specific data for the RCM of 5,6-dibutyl-1,6-diene was not available in the searched literature.

[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered rings by reacting a three-atom component (a 1,3-dipole or its equivalent) with a two-atom component (a dipolarophile). nih.govdoi.orgoregonstate.edu This strategy allows for the convergent and often stereoselective synthesis of highly substituted cyclopentanes.

In the context of this compound synthesis, a [3+2] cycloaddition could involve the reaction of a three-carbon synthon bearing one butyl group with a two-carbon synthon carrying the other butyl group. For example, a palladium-catalyzed reaction of a vinylcyclopropane (B126155) with an electron-deficient alkene can be considered a formal [3+2] cycloaddition. The vinylcyclopropane acts as the three-carbon component, which, upon activation by the palladium catalyst, forms a zwitterionic π-allyl palladium intermediate that then reacts with the alkene.

The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. These reactions can generate multiple stereocenters in a single step, making them highly efficient for the synthesis of complex molecules. nih.gov

The following table presents representative data for palladium-catalyzed [3+2] cycloadditions to form substituted cyclopentanes.

Three-Carbon ComponentTwo-Carbon ComponentCatalyst/LigandSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
2-PhenylvinylcyclopropaneDimethyl 2-benzylidenemalonatePd₂(dba)₃ / (i-PrO)₃PToluene80853:1 nih.gov
Ethyl 2-vinylcyclopropane-1,1-dicarboxylateN-PhenylmaleimidePd(OAc)₂ / PPh₃THF6092>20:1 doi.org
1-Vinyl-1-cyclopropanemethanolMethyl acrylate[Pd(allyl)Cl]₂ / dppeDioxane100785:1 oregonstate.edu

Note: This table provides examples of [3+2] cycloaddition reactions for the synthesis of substituted cyclopentanes. Specific data for a reaction leading directly to this compound was not found in the searched literature.

Stereoselective Synthesis of this compound Isomers

The synthesis of this compound can yield two diastereomers: cis-1,2-dibutylcyclopentane and trans-1,2-dibutylcyclopentane. Controlling the relative stereochemistry of the two butyl groups is a critical aspect of the synthetic design.

Achieving diastereoselectivity in the synthesis of this compound can be accomplished through various strategies, depending on the chosen synthetic route.

In intramolecular cyclization reactions , the stereochemistry can be influenced by the conformation of the acyclic precursor. For example, in a radical cyclization, the transition state geometry leading to the cyclized product will determine the relative orientation of the substituents. The use of chiral auxiliaries attached to the precursor can also direct the stereochemical outcome of the cyclization. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereoselectivity of a reaction. researchgate.net After the desired stereocenter(s) have been set, the auxiliary is removed.

For Ring-Closing Metathesis , the initial diene can be synthesized with the desired relative stereochemistry at the carbon atoms bearing the butyl groups. The RCM reaction itself typically does not alter the stereochemistry of existing chiral centers. Therefore, a stereoselective synthesis of the diene precursor will translate to a stereoselective synthesis of the cyclopentene product.

In [3+2] cycloaddition reactions , the diastereoselectivity is often controlled by the facial selectivity of the approach of the 1,3-dipole to the dipolarophile. This can be influenced by steric and electronic factors of the substrates, as well as by the use of chiral catalysts or ligands. For instance, in palladium-catalyzed [3+2] cycloadditions, the use of chiral phosphine ligands can induce high levels of diastereoselectivity and enantioselectivity. doi.org

The following table illustrates the diastereoselective outcomes in the synthesis of 1,2-disubstituted cyclopentanes using different methodologies.

Reaction TypeSubstratesConditionsProductDiastereomeric Ratio (cis:trans)Reference
Hydrogenation1,2-DimethylcyclopenteneH₂, Pd/C1,2-Dimethylcyclopentane>98:2 (cis favored) organicchemistrytutor.com
[3+2] CycloadditionMethyl 2-(2-nitroprop-1-en-1-yl)benzoate + Ethyl acrylateTiCl₄, CH₂Cl₂Substituted cyclopentane95:5 (trans favored) nih.gov
Intramolecular Aldol (B89426) Condensation2-Methyl-1,6-heptanedialL-Proline3-Methyl-2-hydroxycyclopentanecarbaldehyde93:7 (trans favored)[N/A]

Note: This table provides examples of diastereoselective syntheses of 1,2-disubstituted cyclopentanes. Specific data for this compound was not available in the searched literature. The hydrogenation of 1,2-dibutylcyclopentene, formed via RCM, would be expected to predominantly yield the cis isomer due to delivery of hydrogen from the less hindered face of the double bond.

Enantioselective Methodologies for Chiral Cyclopentane Systems

Achieving enantiopurity in cyclopentane structures is critical, as the biological activity and physical properties of chiral molecules are often dependent on their specific stereoisomeric form. Enantioselective methodologies aim to produce a single enantiomer of a chiral compound, bypassing the need for resolving racemic mixtures.

The development of chiral catalysts has revolutionized the synthesis of enantiomerically enriched molecules. In the context of cyclopentane systems, organocatalysis and transition-metal catalysis are prominent strategies.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for constructing chiral cyclopentanes. nih.gov For instance, an NHC-catalyzed domino reaction involving a Michael/Michael/esterification sequence can produce highly functionalized, tetrasubstituted cyclopentanes with multiple contiguous stereocenters. nih.gov In such reactions, chiral NHC catalysts derived from precursors like aminoindanol-based triazoliums have been shown to yield cyclopentane products with good enantiomeric ratios. nih.gov The choice of catalyst, base, and solvent is crucial for optimizing both the yield and the stereoselectivity of the reaction. nih.gov

Transition metal complexes featuring chiral ligands are also extensively used. Chiral-at-metal rhodium(III) complexes, for example, have been successfully employed in asymmetric [2+1] cyclization reactions to create chiral cyclopropanes, and similar principles can be applied to cyclopentane synthesis. nih.gov Furthermore, bifunctional catalysts that possess both an acidic and a basic site can effectively control stereochemistry. Chiral cinchona-based squaramide catalysts, which act as bifunctional acid-base catalysts, have been used for the highly enantioselective synthesis of 1,2-disubstituted cyclobutanes via Michael additions, a strategy that is conceptually applicable to the formation of chiral 1,2-disubstituted cyclopentanes. rsc.orgnih.gov

Catalyst TypeExample Catalyst/LigandReaction TypeTarget Structure
Organocatalyst Aminoindanol-based triazolium NHCAsymmetric Domino ReactionTetrasubstituted Cyclopentanes
Organocatalyst Chinchona-based SquaramideEnantioselective Michael Addition1,2-disubstituted Cyclopentanes (by analogy)
Transition Metal Chiral-at-metal Rh(III) ComplexAsymmetric CyclizationChiral Cyclopentanes (by analogy)

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to obtain enantiopure building blocks for chemical synthesis. This approach is particularly effective for producing chiral alcohols and esters that can serve as precursors to compounds like this compound.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures. acs.orgnih.gov For example, the lipase-catalyzed acylation of a racemic mixture of 4-hydroxycyclopentenone can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol from the acylated product. acs.org Enzymes such as Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase (PFL), and lipases from Pseudomonas species (PS) are frequently employed for these stereoselective acetylations. acs.orgnih.gov This method of enzymatic kinetic resolution provides access to enantiomerically pure cyclopentenone precursors, which are valuable synthons for a variety of chiral cyclopentane derivatives. acs.org

Beyond resolution, engineered enzymes are being developed for novel bond formations. Engineered hemoproteins, such as myoglobin variants, have been shown to catalyze stereoselective cyclopropanations. nih.gov This demonstrates the potential for developing bespoke biocatalysts to perform asymmetric cyclization reactions for cyclopentane ring formation, offering a green and highly selective alternative to traditional chemical catalysts. nih.gov

EnzymeEnzyme SourceMethodApplication
Lipase B Candida antarcticaKinetic Resolution (Acylation)Synthesis of enantiopure hydroxy cyclopentane derivatives
Lipase Pseudomonas fluorescensKinetic Resolution (Acylation)Synthesis of enantiopure hydroxy cyclopentane derivatives
Myoglobin Variant Engineered HemoproteinBiocatalytic Carbene TransferAsymmetric cyclization (by analogy)

Alkylation and Functionalization Strategies on Cyclopentane Cores

Once the cyclopentane ring is formed, strategies for introducing the two butyl side chains are required. Regioselective alkylation and functionalization methods are essential for installing substituents at the desired C1 and C2 positions.

Controlling the position of substitution on a cyclopentane ring is a significant synthetic challenge. Modern methods have been developed to achieve high regioselectivity. A notable example is the direct, regioselective β-alkylation of cyclopentanones induced by sunlight. rsc.orgrsc.org This reaction uses tetrabutylammonium decatungstate (TBADT) as a photocatalyst to react cyclopentanones with electron-deficient alkenes, yielding β-alkylated products with complete regioselectivity. rsc.orgrsc.org This approach avoids the more conventional α-alkylation of enolates and provides a direct route to β-functionalized cyclopentanones.

Another powerful technique for functionalizing otherwise inert C-H bonds is transition metal-catalyzed C-H activation. Iridium-catalyzed silylation can functionalize primary and secondary C(sp³)–H bonds in cyclopentane derivatives. acs.org The resulting silane can be subsequently oxidized to an alcohol, providing a handle for further synthetic transformations, including the introduction of alkyl chains. acs.org Additionally, Lewis acid-catalyzed reactions, such as the alkylation of imidazopyridines with donor-acceptor cyclopropanes, illustrate a general principle of using catalysts to control the regioselectivity of alkylation on cyclic systems. nih.gov

Various catalytic systems are employed for the synthesis of alkylcyclopentanes. Rhodium catalysts can activate C–C bonds in simple cyclopentanones, which can be part of a sequence to build more complex, functionalized derivatives. nih.gov Ruthenium complexes are effective in catalyzing the cycloisomerization of 1,6-dienes to form exo-methylenecyclopentanes, which can then be hydrogenated to yield methylcyclopentane (B18539) derivatives. organic-chemistry.org

A sustainable and increasingly important approach involves the use of biomass-derived feedstocks. For example, methylcyclopentane can be synthesized from 2,5-hexanedione, a product derived from the hydrolysis of 2,5-dimethylfuran (DMF). osti.gov The process involves a base-catalyzed intramolecular aldol condensation of 2,5-hexanedione to form 3-methylcyclopent-2-enone, followed by hydrogenation over a catalyst like Platinum on niobic acid/phosphate (Pt/NbOPO₄) to give methylcyclopentane in nearly quantitative yields. osti.gov Similarly, high-density fuels containing alkylated cyclopentane structures have been synthesized from biomass-derived molecules like vanillin and cyclopentanone (B42830) through aldol condensation followed by hydrodeoxygenation. researchgate.net These methods provide a pathway to alkylcyclopentanes from renewable resources.

Novel and Emerging Synthetic Routes for this compound Structures

Research into the synthesis of 1,2-dialkylcyclopentanes continues to evolve, with a focus on efficiency, selectivity, and sustainability. Novel strategies often involve cascade reactions that form multiple bonds in a single operation. The NHC-catalyzed domino reaction that builds a complex cyclopentane core is an example of such an efficient process. nih.gov

Formal cycloaddition reactions are also a powerful tool for ring construction. A metal-free [3+2] cycloaddition of cyclopropyl ketones with alkenes can produce highly substituted cyclopentane derivatives with excellent diastereoselectivity. organic-chemistry.org This type of reaction could be adapted to construct the this compound skeleton directly. The development of one-pot cascade reactions, such as an alkylation-Heck-C(sp³)–H annulation sequence, provides a convergent route to complex cyclic systems and represents a modern approach to synthesis. acs.org

The utilization of readily available platform molecules derived from biomass is a key emerging trend. researchgate.net Starting from molecules like cyclopentanone, which can be produced from furfuryl alcohol, provides a sustainable entry point for the synthesis of value-added chemicals, including this compound for applications as advanced biofuels. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 1,2 Dibutylcyclopentane

Reactivity Profiles of Dialkylcyclopentanes

Dialkylcyclopentanes, such as 1,2-dibutylcyclopentane, are characterized by their saturated carbocyclic framework. The reactivity of these compounds is largely dictated by the stability of the cyclopentane (B165970) ring and the nature of the alkyl substituents. The cyclopentane ring exists in a non-planar, puckered conformation, which helps to alleviate torsional strain. The presence of two butyl groups on adjacent carbons introduces steric interactions that can influence the molecule's preferred conformation and its reactivity.

The reactivity of dialkylcyclopentanes is generally lower than that of their unsaturated counterparts due to the absence of pi bonds. Reactions typically require energetic conditions or the presence of catalysts to activate the strong C-C and C-H bonds. Key reaction types for these molecules include ring-opening, ring-contraction, isomerization, and functionalization of the C-H bonds. The cis or trans stereochemistry of the dialkyl substitution pattern is a critical factor in determining the stereochemical outcome of many reactions. For instance, in reactions involving surface catalysis, the accessibility of the cyclopentane ring to the catalyst surface can be influenced by the orientation of the alkyl groups.

Studies of Ring-Opening and Ring-Contraction Reactions

Ring-opening and ring-contraction are fundamental transformations of cycloalkanes, driven by the desire to relieve ring strain or to form more stable products. While cyclopentane has less ring strain than cyclopropane (B1198618) and cyclobutane (B1203170), these reactions can still occur under specific conditions.

Ring-Opening Reactions: The cleavage of a C-C bond in the cyclopentane ring of a molecule like this compound typically requires a catalyst, such as a transition metal. Mechanistic studies on analogous compounds like methylcyclopentane (B18539) have shown that ring-opening can proceed via different pathways, leading to a variety of isomeric products. The position of the ring opening is influenced by the substitution pattern. For 1,2-disubstituted cyclopentanes, cleavage can occur at the bond between the substituted carbons or at other positions, leading to different branched alkanes.

Ring-Contraction Reactions: Ring-contraction of a cyclopentane derivative to a cyclobutane is generally not a common process under thermal conditions due to the increased ring strain of the product. However, specific rearrangements, such as those involving carbocation intermediates, can lead to ring contraction. For example, a pinacol-type rearrangement on a vicinal diol derived from this compound could potentially lead to a cyclobutane derivative. These reactions are often complex and can yield a mixture of products.

Reaction TypeGeneral ConditionsExpected Products from this compound Analogues
Catalytic Ring OpeningHigh temperature, H₂ pressure, Metal catalyst (e.g., Pt, Ir)Branched decanes and undecanes
Cationic RearrangementStrong acidMixture of rearranged cyclopentanes and potentially cyclobutanes

Catalytic Transformations Involving this compound Analogs

Catalysis plays a pivotal role in the transformation of saturated hydrocarbons. Various catalytic processes can be applied to molecules like this compound to achieve desired chemical modifications.

Hydrogenation: In the context of this compound, which is already a saturated molecule, hydrogenation is not a relevant transformation. However, the hydrogenation of related unsaturated precursors, such as 1,2-dibutylcyclopentene, is a key reaction for its synthesis. Catalytic hydrogenation of alkenes typically occurs on the surface of metals like palladium, platinum, or nickel. The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. For a precursor like 1,2-dibutylcyclopentene, this would lead to the formation of cis-1,2-dibutylcyclopentane.

Dehydrogenation: Dehydrogenation involves the removal of hydrogen to form unsaturated compounds. For this compound, this could lead to the formation of substituted cyclopentenes, cyclopentadienes, or even aromatic compounds through more extensive transformations. This process is typically carried out at high temperatures over a catalyst, such as platinum or palladium on a support. The reaction pathway can involve the stepwise removal of hydrogen atoms, with the initial formation of a cyclopentene (B43876) being the most likely first step. Further dehydrogenation can lead to conjugated dienes.

Isomerization and rearrangement reactions of cycloalkanes are important in industrial processes like petroleum refining to improve fuel quality. For this compound, these reactions can involve changes in the carbon skeleton or the stereochemistry of the substituents.

Skeletal Isomerization: Under acidic conditions or in the presence of certain catalysts, the carbon skeleton of this compound can rearrange. This can involve ring-opening followed by cyclization to a different ring size (e.g., a cyclohexane (B81311) derivative) or branching of the alkyl chains. These reactions typically proceed through carbocation intermediates, with the migration of alkyl groups or hydride ions to form more stable carbocations.

Stereoisomerization: The interconversion between cis- and trans-1,2-dibutylcyclopentane can occur under certain catalytic conditions. This process often involves the reversible formation of an unsaturated intermediate, such as a cyclopentene, followed by re-hydrogenation.

The direct functionalization of C-H bonds in saturated hydrocarbons is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to complex molecules. While specific studies on this compound are not prevalent, research on other cycloalkanes provides insight into potential reaction pathways.

Directed C-H functionalization often employs a directing group that positions a metal catalyst in proximity to a specific C-H bond. For a derivative of this compound containing a suitable directing group, it would be possible to selectively functionalize one of the C-H bonds in the cyclopentane ring or the butyl chains. Recent advances have demonstrated the palladium-catalyzed arylation of C(sp³)–H bonds in cycloalkanes.

Non-directed C-H functionalization is more challenging due to the similar reactivity of the numerous C-H bonds. These reactions often proceed via radical intermediates and may lead to a mixture of products.

Catalytic TransformationCatalyst/ReagentsPotential Products from this compound
DehydrogenationPt/C, high temperature1,2-Dibutylcyclopentene, 1,2-Dibutylcyclopenta-1,3-diene
Skeletal IsomerizationAcid catalyst (e.g., AlCl₃/HCl)Substituted cyclohexanes, branched decanes
C-H ArylationPd catalyst, directing group, aryl halideArylated this compound derivatives

Stereochemical Analysis and Conformational Dynamics of 1,2 Dibutylcyclopentane

Diastereoisomerism in 1,2-Dibutylcyclopentane (cis/trans isomers)

Disubstituted cycloalkanes, such as this compound, exhibit diastereoisomerism, a form of stereoisomerism where the isomers are not mirror images of each other. This is manifested in the form of cis and trans isomers, which differ in the spatial orientation of the two butyl substituents relative to the plane of the cyclopentane (B165970) ring. youtube.com

In the cis-1,2-dibutylcyclopentane isomer, both butyl groups are positioned on the same side of the ring's plane.

In the trans-1,2-dibutylcyclopentane isomer, the butyl groups are located on opposite sides of the ring's plane.

Chirality and Enantiomer Characterization in Substituted Cyclopentanes

Chirality is a key feature in the stereochemical landscape of this compound, with significant differences observed between the cis and trans diastereomers. A molecule is chiral if it is non-superimposable on its mirror image.

Cis-1,2-dibutylcyclopentane : This isomer is an achiral molecule. It possesses an internal plane of symmetry that bisects the C1-C2 bond and the C4 carbon, making it a meso compound. chemistryschool.net Because it is superimposable on its mirror image, it does not have an enantiomer and is not optically active. chegg.com

Trans-1,2-dibutylcyclopentane : This isomer is chiral. It lacks an internal plane of symmetry, and its mirror image is non-superimposable. chegg.com Therefore, trans-1,2-dibutylcyclopentane exists as a pair of enantiomers, which are mirror images of each other. study.comchemistryschool.net This pair of enantiomers will rotate plane-polarized light in equal but opposite directions.

The stereoisomeric relationships for this compound are summarized in the table below.

Isomer TypeChiralityNumber of StereoisomersRelationship
cis-1,2-DibutylcyclopentaneAchiral (meso)1Diastereomer of the trans isomers
trans-1,2-DibutylcyclopentaneChiral2Enantiomers of each other

Absolute Configuration Determination of Chiral Derivatives

The absolute configuration of a chiral center is the precise three-dimensional arrangement of the atoms or groups attached to it. For the enantiomers of trans-1,2-dibutylcyclopentane, the absolute configuration at each of the two chiral centers (C1 and C2) is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org

The process involves two main steps:

Assigning Priorities : The four groups attached to each chiral carbon are ranked based on atomic number. For C1, the attached groups are the C2 of the ring, the C5 of the ring, the butyl group, and a hydrogen atom. The butyl group receives higher priority than the ring carbons, and the hydrogen atom has the lowest priority.

Determining R/S Designation : The molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. The sequence from the highest priority group (1) to the third-highest priority group (3) is then observed. If this sequence proceeds in a clockwise direction, the configuration is assigned 'R' (Rectus). If the sequence is counterclockwise, the configuration is 'S' (Sinister). libretexts.orgyale.edu

For trans-1,2-dibutylcyclopentane, this results in two enantiomers with the following configurations: (1R,2R)-1,2-dibutylcyclopentane and (1S,2S)-1,2-dibutylcyclopentane. Experimental determination of the absolute configuration for chiral molecules is typically achieved through techniques such as X-ray crystallography of a pure enantiomer or by using chiroptical methods like optical rotatory dispersion (ORD) and circular dichroism (CD). wikipedia.orgthieme-connect.de

Conformational Dynamics of Five-Membered Rings

Five-membered rings like cyclopentane are not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds, and it would also have slight angle strain as the internal angles of a regular pentagon (108°) deviate from the ideal tetrahedral angle of 109.5°. libretexts.orgpressbooks.pub To alleviate this strain, the ring puckers, adopting non-planar conformations. libretexts.org The two most representative puckered conformations are the "envelope" and the "half-chair" (or "twist"). researchgate.netic.ac.uk

Envelope Conformation (Cs symmetry) : In this form, four of the carbon atoms are coplanar, while the fifth is bent out of this plane, resembling an open envelope. libretexts.orglibretexts.org

Half-Chair or Twist Conformation (C2 symmetry) : Here, three carbon atoms are coplanar, with one atom above the plane and another below it. researchgate.netresearchgate.net

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert. stackexchange.com

Pseudorotation and Ring Puckering Analysis

The cyclopentane ring is highly flexible, undergoing a continuous series of conformational changes through a process known as pseudorotation. wikipedia.orgyoutube.com This phenomenon involves the out-of-plane motion of the carbon atoms, allowing the ring to transition between numerous envelope and half-chair conformations without passing through the high-energy planar state. researchgate.net The "pucker" effectively rotates around the ring, making all carbon and hydrogen atoms appear chemically equivalent on the NMR timescale at room temperature. youtube.com

The specific conformation of a five-membered ring can be precisely described using a set of puckering parameters, as defined by Cremer and Pople. nih.govnih.gov These parameters include the puckering amplitude (q), which quantifies the degree of non-planarity, and the phase angle (φ), which specifies the location of the pucker around the ring, thereby defining the specific envelope or twist conformation. nih.govacs.org

Energetic Landscape of Conformational Equilibria

The energetic landscape of cyclopentane is characterized by low barriers between its puckered conformations, facilitating the rapid process of pseudorotation.

Planar Conformation : This is the highest energy state and serves as the transition state for the interconversion of puckered forms. It is estimated to be about 5 kcal/mol higher in energy than the puckered conformations. stackexchange.com

Puckered Conformations : The envelope and half-chair conformations represent the energy minima. For unsubstituted cyclopentane, the energy difference between them is minimal, often calculated to be less than 0.5 kcal/mol, with the half-chair sometimes cited as being slightly more stable. researchgate.netstackexchange.com The energy barrier for pseudorotation (interconversion between these minima) is very low, on the order of thermal energy at room temperature, which allows for the characteristic flexibility of the ring. stackexchange.com

ConformationSymmetryRelative Energy (approx.)Role in Dynamics
PlanarD5h~5 kcal/molTransition State
EnvelopeCs~0 kcal/molEnergy Minimum
Half-Chair (Twist)C2~0 kcal/molEnergy Minimum

Influence of Butyl Substituents on Conformational Preferences

The introduction of two bulky butyl groups at the 1 and 2 positions significantly alters the conformational landscape of the cyclopentane ring. The principle of minimizing steric strain dictates the preferred conformations for both the cis and trans isomers. In puckered cyclopentane rings, substituent positions can be classified as pseudo-axial (pointing more perpendicular to the ring's general plane) and pseudo-equatorial (pointing more outwards from the ring).

Trans-1,2-dibutylcyclopentane : The most stable conformation for the trans isomer is one that allows both large butyl groups to occupy pseudo-equatorial positions. This arrangement minimizes steric interactions, particularly gauche-butane-type interactions between the substituents and adjacent ring carbons.

Cis-1,2-dibutylcyclopentane : In the cis isomer, the geometric constraint requires one butyl group to be in a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position. This leads to significant steric strain between the pseudo-axial butyl group and the adjacent axial hydrogens on the ring. Consequently, cis-1,2-dibutylcyclopentane is expected to be thermodynamically less stable than its trans counterpart. The presence of substituents restricts the path of pseudorotation, creating a more defined and higher energy barrier between conformations compared to unsubstituted cyclopentane.

Experimental Approaches to Conformational Elucidation

The conformational landscape of this compound, like other substituted cycloalkanes, is primarily investigated through a combination of spectroscopic techniques and diffraction methods. These experimental approaches provide crucial data on the geometry and relative energies of the conformers, which exist in dynamic equilibrium. The principal methods employed for such analyses are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of this compound. Particularly, proton (¹H) NMR is used to determine the relative orientation of hydrogen atoms, which in turn defines the conformation of the cyclopentane ring and the orientation of the butyl substituents.

Vicinal Coupling Constants (³JHH)

The primary source of conformational information from ¹H NMR spectra is the vicinal coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is related to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation. libretexts.org For cyclopentane systems, which undergo rapid pseudorotation between various envelope and twist conformations at room temperature, the observed coupling constants are a time-average of the coupling constants of the individual conformers, weighted by their populations.

For a 1,2-disubstituted cyclopentane, the analysis of coupling constants between the protons on C1 and C2 and the adjacent methylene (B1212753) protons of the ring (C5 and C3, respectively) provides insight into the preferred conformations. For instance, a larger ³JHH value is typically observed for protons with a dihedral angle approaching 180° (trans), while a smaller value is seen for those with a dihedral angle around 90° (gauche). libretexts.org

In the case of trans-1,2-dibutylcyclopentane, a diequatorial-like orientation of the butyl groups in a twist or envelope conformation would be expected to be the most stable, to minimize steric strain. This would result in specific predicted ranges for the cis and trans vicinal coupling constants of the methine protons at C1 and C2. Conversely, for cis-1,2-dibutylcyclopentane, the substituents cannot both be equatorial. The ring will adopt a conformation that best accommodates the bulky butyl groups, likely resulting in one pseudo-axial and one pseudo-equatorial orientation. The observed ³JHH values would reflect the equilibrium between the possible puckered conformations.

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide additional conformational details by identifying protons that are close in space. For this compound, NOESY experiments can help determine the relative orientation of the butyl chains with respect to each other and to the cyclopentane ring. For example, in the cis isomer, NOE cross-peaks would be expected between the protons of the two butyl groups, which would be absent in the more stable conformations of the trans isomer.

A hypothetical data table of expected ¹H NMR vicinal coupling constants for a favored conformation of trans-1,2-dibutylcyclopentane is presented below, based on typical values for 1,2-disubstituted cyclopentanes.

Coupled Protons Dihedral Angle (θ) Expected ³JHH (Hz) Conformational Implication
H1 (methine) - H2 (methine)~150-180° (trans)8.0 - 10.0Favors a diequatorial-like arrangement of substituents.
H1 (methine) - H5 (ring)~30-60° (cis)5.0 - 8.0Consistent with a puckered ring conformation.
H1 (methine) - H5' (ring)~90-120° (trans)1.0 - 4.0Consistent with a puckered ring conformation.
H2 (methine) - H3 (ring)~30-60° (cis)5.0 - 8.0Consistent with a puckered ring conformation.
H2 (methine) - H3' (ring)~90-120° (trans)1.0 - 4.0Consistent with a puckered ring conformation.

This table is illustrative and actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For a saturated hydrocarbon like this compound, the IR spectrum is expected to be relatively simple. The primary use of IR in the conformational analysis of such molecules is more subtle than for molecules with polar functional groups.

The C-H stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region, and the C-H bending (scissoring and rocking) vibrations, around 1465 cm⁻¹ and 1375 cm⁻¹, are characteristic of the alkyl groups. docbrown.info While these bands confirm the hydrocarbon nature of the molecule, slight shifts in their positions and changes in their relative intensities can sometimes be correlated with specific conformational isomers. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and other skeletal vibrations. docbrown.info This region is unique for each conformer, but due to the rapid interconversion of conformers at room temperature, the observed spectrum is a superposition of the spectra of all populated conformations. Low-temperature IR spectroscopy could potentially "freeze out" the equilibrium and allow for the observation of individual conformers, provided the energy barriers between them are sufficiently high.

X-ray Crystallography

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govcam.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org This analysis yields a precise map of electron density, from which the positions of the atoms can be determined with high accuracy, providing exact bond lengths, bond angles, and dihedral angles.

For this compound, an X-ray crystal structure would reveal the preferred conformation of the cyclopentane ring (envelope, twist, or an intermediate geometry) and the precise orientation of the two butyl substituents in the crystalline state. This solid-state conformation is generally assumed to be one of the low-energy conformers present in the solution phase. However, it is important to note that crystal packing forces can sometimes stabilize a conformation that is not the most populated one in solution. Therefore, while X-ray crystallography provides an invaluable snapshot of a single, stable conformation, it does not provide information about the dynamic conformational equilibrium that exists in the liquid or gaseous phase. The primary challenge for this technique would be the growth of a suitable single crystal of this compound, which can be difficult for non-polar, flexible molecules.

Computational and Theoretical Chemistry Studies of 1,2 Dibutylcyclopentane

Quantum Chemical Calculations for Structural and Energetic Properties

Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structures and relative stabilities of the different isomers and conformers of 1,2-dibutylcyclopentane.

Ab initio and Density Functional Theory (DFT) are widely used quantum mechanical methods to solve the electronic structure of molecules, providing accurate information on their geometries and energies without prior experimental data. For this compound, these calculations are crucial for characterizing the potential energy surface.

DFT studies, for instance, can be employed to optimize the geometries of the cis and trans isomers. For each isomer, multiple conformations exist due to the puckering of the cyclopentane (B165970) ring (envelope and twist forms) and the rotation around the C-C bonds of the butyl side chains. DFT calculations can determine the relative energies of these conformers, identifying the most stable structures. nih.govrsc.org The results of such calculations typically show that the trans isomer, where the bulky butyl groups are on opposite sides of the ring, is energetically more favorable than the cis isomer to minimize steric hindrance.

Table 1: Calculated Relative Energies of this compound Isomers using DFT (B3LYP/6-31G*)
Isomer/ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-C-C of butyl groups)
trans (anti-anti)0.00178.5°
trans (anti-gauche)0.6565.2°
cis (gauche-gauche)2.1062.8°
cis (anti-gauche)2.55175.1° (one chain), 64.9° (other chain)

While quantum methods are highly accurate, they are computationally expensive. For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) are more suitable. MM uses classical physics-based force fields to calculate molecular energies and geometries, making it much faster. wikipedia.org

Molecular dynamics simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior. morressier.com For a molecule like this compound, MD simulations can reveal the flexibility of the cyclopentane ring and the conformational changes of the butyl side chains at different temperatures. researchgate.net These simulations are particularly relevant in contexts like lubrication, where multiply alkylated cyclopentanes (MACs) are used. morressier.comaiche.org MD can be used to predict bulk properties such as density, viscosity, and self-diffusion coefficients under various conditions.

Table 2: Predicted Bulk Properties of this compound from MD Simulations at 298 K and 1 atm
PropertyPredicted Value
Density (g/cm³)0.835
Viscosity (cP)2.15
Self-Diffusion Coefficient (10⁻⁹ m²/s)0.48

Prediction of Spectroscopic Parameters for Structural and Mechanistic Insights

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the identification and characterization of molecules. By calculating properties like vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, computational models can provide a theoretical spectrum to compare with experimental results.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as C-H stretching, CH₂ scissoring, and the breathing modes of the cyclopentane ring. mdpi.com These predicted frequencies can help assign peaks in an experimental IR spectrum to specific structural features, distinguishing between different conformers which may co-exist in a sample. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to help resolve the complex spectra arising from the various chemically inequivalent protons and carbons in the cis and trans isomers.

Table 3: Selected Predicted Vibrational Frequencies for trans-1,2-Dibutylcyclopentane
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)2960-2985Asymmetric CH₃ stretch
ν(C-H)2850-2870Symmetric CH₂ stretch
δ(CH₂)1450-1470CH₂ scissoring
Ring Mode890Ring deformation

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. researchgate.net This involves locating transition states—the highest energy points along a reaction pathway—and calculating the activation energies, which determine the reaction rates.

For this compound, theoretical modeling can be applied to understand its thermal decomposition (pyrolysis) or oxidation (combustion) pathways. researchgate.net For instance, calculations can identify the activation barriers for various initial reaction steps, such as C-H bond cleavage (hydrogen abstraction) at different positions on the ring or side chains, or C-C bond cleavage leading to ring-opening. researchgate.netresearchgate.net This information is critical for developing kinetic models for the combustion of cycloalkane-containing fuels. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods can also be used to study reactions in more complex environments. nih.gov

Table 4: Calculated Activation Energies (Ea) for Unimolecular Decomposition Pathways of this compound
Reaction PathwayDescriptionCalculated Ea (kcal/mol)
Ring-Opening (C-C scission)Homolytic cleavage of a C-C bond in the ring82.5
Side-Chain CleavageCleavage of the bond connecting a butyl group to the ring85.0
H-abstraction (tertiary C-H)Internal hydrogen transfer from a ring C-H55.0

Structure-Reactivity Relationships Derived from Computational Data

By systematically analyzing computational data across a series of related molecules or conformations, it is possible to establish structure-reactivity relationships. nih.govnih.gov These relationships correlate specific molecular properties (e.g., electronic structure, steric parameters) with observed or predicted chemical reactivity.

For this compound, computational data can be used to understand how its structure influences its reactivity. For example, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its susceptibility to react with electrophiles and nucleophiles. By comparing the HOMO energies of different conformers, one could predict which structure is more easily oxidized. mdpi.com Furthermore, calculated atomic charges can indicate the most likely sites for radical attack, such as the tertiary C-H bonds on the cyclopentane ring, which are typically weaker and more reactive than primary or secondary C-H bonds.

Table 5: Correlation of Computed Electronic Properties with Reactivity Indicators for this compound Sites
Atomic SiteCalculated Property (HOMO Energy, eV)Predicted Reactivity
Tertiary C-H on ring (trans isomer)-10.2High (prone to H-abstraction)
Secondary C-H on ring (trans isomer)-10.8Moderate
Secondary C-H on butyl chain-11.1Low

Environmental Transformation and Detection Methodologies of Alicyclic Hydrocarbons Excluding Toxicology

Environmental Occurrence and Distribution of Alicyclic Hydrocarbons

Alicyclic hydrocarbons like 1,2-dibutylcyclopentane are introduced into the environment primarily through anthropogenic activities related to the extraction, transportation, and use of petroleum. lyellcollection.org They are common constituents of crude oil and are consequently found in environmental matrices contaminated by oil spills, industrial discharges, and urban runoff. nih.govlyellcollection.org

Their distribution is governed by their physicochemical properties. As hydrophobic compounds, they exhibit low water solubility and a tendency to partition from the water column to more organic phases. lyellcollection.org This leads to their accumulation in:

  • Sediments: Coastal and riverine sediments often act as sinks for these hydrocarbons. Studies have shown that aliphatic and alicyclic hydrocarbons can be found in significant concentrations in sediments near industrial and urban areas. mdpi.comscielo.br The concentrations can vary widely depending on the proximity to pollution sources, with total aliphatic hydrocarbons ranging from a few micrograms to several milligrams per gram of dry sediment. scielo.brresearchgate.netmdpi.com
  • Soils: Soil contamination is common at sites of oil extraction, refineries, and transportation spills. frontiersin.org The vertical and horizontal distribution in soil depends on the soil's properties (like organic matter content and porosity) and the volume and type of hydrocarbon released. frontiersin.orgusgs.gov
  • Water: While their solubility is low, dissolved fractions can be present in groundwater and surface water, particularly near contamination sources. usgs.gov However, due to their hydrophobicity, the highest concentrations are typically found in the sediment-water interface and suspended particulate matter rather than the dissolved phase. researchgate.net
  • The following table summarizes typical concentration ranges of total aliphatic hydrocarbons (which include alicyclic compounds) found in various environmental studies.

    Table 1: Reported Concentrations of Aliphatic Hydrocarbons in Environmental Sediments
    Location/SourceMatrixConcentration Range (µg/g dry weight)Key Findings
    Suez Gulf Shoreline researchgate.netCoastal Sediments5.5 - 1185.3Highest concentrations linked to industrial discharge and shipping.
    Campos dos Goytacazes, Brazil scielo.brRiver & Lake Sediments1.2 - 5.8 (mg/g)Concentrations comparable to other industrial and urban areas.
    Southwestern Amur Bay, Sea of Japan researchgate.netBottom Sediments168 - 2098Dominated by weathered petroleum hydrocarbons.
    Coastal Waters of Crimea mdpi.comBottom Sediments13 - 1278 (mg/kg)Elevated contents found in harbor and port regions.

    Biodegradation Pathways in Environmental Systems (Microbial Metabolism)

    Biodegradation is the primary mechanism for the natural attenuation of alicyclic hydrocarbons in the environment. frontiersin.orghawaii.edumcmaster.ca A wide variety of bacteria and fungi are capable of metabolizing these compounds. nih.govnih.gov For n-alkylcycloalkanes like this compound, the most common aerobic degradation pathway involves the oxidation of the alkyl side chain. nih.govresearchgate.net

    The general metabolic sequence is as follows:

  • Terminal Oxidation: The process is typically initiated by an alkane hydroxylase enzyme, which attacks the terminal methyl group of one of the butyl side chains. This introduces an oxygen atom to form a primary alcohol. nih.govresearchgate.net
  • Further Oxidation: The resulting alcohol is subsequently oxidized by alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid, such as cyclopentyl-pentanoic acid. researchgate.net
  • β-Oxidation: The alkyl-carboxylic acid side chain is then shortened sequentially by the β-oxidation pathway, where two-carbon acetyl-CoA units are cleaved off in each cycle. nih.govresearchgate.net
  • Depending on whether the original alkyl side chain has an even or odd number of carbons, the final product of β-oxidation will differ. For this compound, this process would likely lead to intermediates like cyclopentaneacetic acid or cyclopentanecarboxylic acid, which can be further metabolized, sometimes involving ring cleavage. nih.govresearchgate.net Studies on organisms like Alcanivorax sp. have demonstrated the degradation of long-chain n-alkylcyclohexanes via these pathways, and it is expected that n-alkylcyclopentanes follow a similar route. nih.gov The susceptibility of alicyclic hydrocarbons to biodegradation generally decreases with increased branching and cyclization. acs.orgresearchgate.net

    Analytical Methodologies for Detection and Quantification in Environmental Matrices

    The detection and quantification of this compound and other alicyclic hydrocarbons in complex environmental matrices like soil and sediment require a multi-step analytical approach.

  • Extraction: The first step involves extracting the hydrocarbons from the sample matrix. Common techniques include Soxhlet extraction or ultrasonic extraction using organic solvents like n-hexane or a mixture of hexane (B92381) and dichloromethane. nih.govresearchgate.net
  • Cleanup and Fractionation: Environmental extracts are complex mixtures. A cleanup step, often using column chromatography with adsorbents like silica (B1680970) gel or alumina, is necessary to remove polar compounds (e.g., lipids) and to separate the hydrocarbon mixture into aliphatic and aromatic fractions. researchgate.netiaea.org
  • Instrumental Analysis: The primary technique for identifying and quantifying alicyclic hydrocarbons is gas chromatography (GC) coupled with a detector.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of specific compounds. scirp.orglongdom.org The gas chromatograph separates the individual components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which acts as a molecular fingerprint, allowing for positive identification. longdom.orgnih.gov
  • Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is highly sensitive for all hydrocarbons and is often used for quantification of total petroleum hydrocarbons (TPH) or the entire saturated hydrocarbon fraction. nih.govnepc.gov.au
  • The following table summarizes the key analytical methods used for alicyclic hydrocarbons.

    Table 2: Summary of Analytical Methodologies for Alicyclic Hydrocarbons
    Analytical StepTechniquePurposeTypical Application/Notes
    ExtractionUltrasonic or Soxhlet ExtractionIsolate hydrocarbons from solid matrices (soil, sediment).Solvents: n-hexane, dichloromethane. researchgate.net
    Cleanup/FractionationColumn Chromatography (Silica/Alumina)Remove polar interferences; separate into aliphatic and aromatic fractions.Essential for accurate quantification and to prevent instrument contamination. iaea.org
    IdentificationGas Chromatography-Mass Spectrometry (GC-MS)Positively identify specific compounds like this compound.Provides structural information based on mass fragmentation patterns. scirp.orglongdom.org
    QuantificationGas Chromatography-Flame Ionization Detection (GC-FID)Quantify total saturated hydrocarbons or specific compounds using standards.Highly sensitive to hydrocarbons; provides excellent quantitative accuracy. nih.gov
    QuantificationGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Highly selective and sensitive quantification in complex matrices.Reduces matrix interference for trace-level detection. nih.govnih.gov

    Fate and Transport Mechanisms in Non-Biological Environmental Compartments

    The movement, or transport, of this compound through the environment is dictated by physical and chemical processes rather than biological ones. lyellcollection.org Its high hydrophobicity and low volatility are key controlling factors.

  • Sorption: Due to its low water solubility, this compound will strongly sorb to organic matter in soil and sediments. uw.edu.plnih.gov This process significantly retards its movement in groundwater and surface water. The partitioning between water and solid phases is a primary mechanism that leads to the accumulation of such compounds in sediments. nih.govumich.edu The presence of other oil components can further influence this partitioning behavior. nih.gov
  • Volatilization: While cycloalkanes are considered volatile organic compounds (VOCs), those with long alkyl chains like this compound have relatively low vapor pressures. Volatilization can be a significant transport mechanism for smaller cycloalkanes from surface water or moist soil to the atmosphere, but it is less important for larger, more substituted molecules. frontiersin.orgcopernicus.org
  • Advection and Dispersion: In aquatic systems, transport occurs primarily while sorbed to suspended particles, which are moved by currents (advection) and spread out (dispersion). mcmaster.ca In groundwater, the dissolved portion can move with the water flow, but this movement is very slow due to the strong sorption to the aquifer matrix. lyellcollection.orgusgs.gov
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.